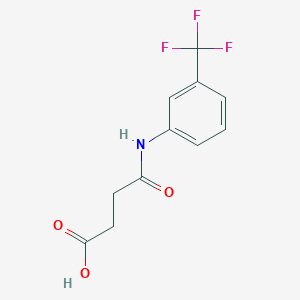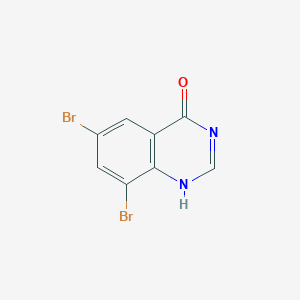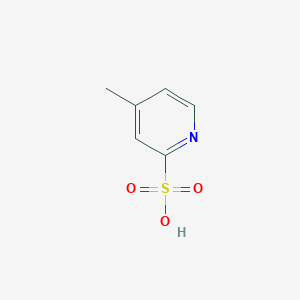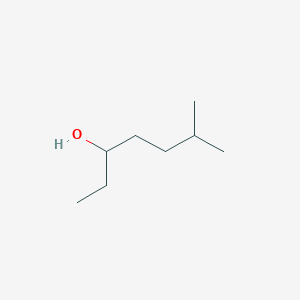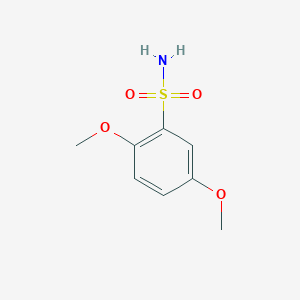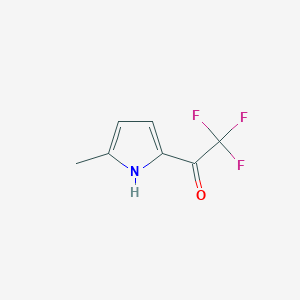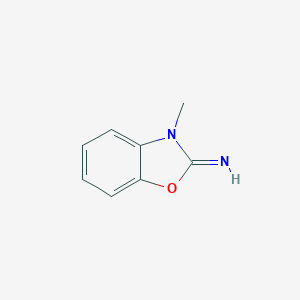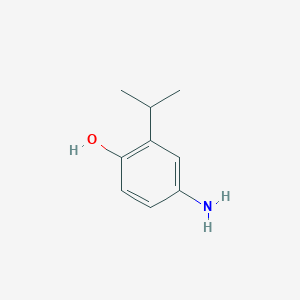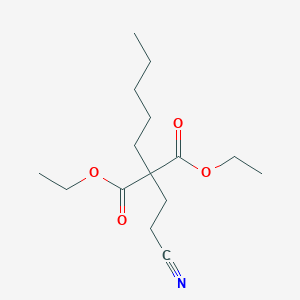
Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester, also known as diethyl pentylmalonate, is a chemical compound that is widely used in scientific research. This molecule is a derivative of malonic acid and is commonly used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. This molecule can undergo nucleophilic addition reactions with various electrophiles, such as alkyl halides and carbonyl compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate. However, it is considered to be a relatively safe compound with low toxicity. It is not known to have any significant effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl pentylmalonate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also easy to handle and store. However, one limitation of this compound is that it is not very reactive and requires strong acid catalysts to undergo chemical reactions.
Direcciones Futuras
There are several future directions for research on Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate. One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the use of Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate as a building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Métodos De Síntesis
Diethyl pentylmalonate can be synthesized through the reaction of malonic acid with pentyl alcohol and Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester sulfate. This reaction results in the formation of Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate and ethanol as a byproduct. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Aplicaciones Científicas De Investigación
Diethyl pentylmalonate is widely used in scientific research as a building block in the synthesis of various organic compounds. It is commonly used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This molecule is also used as a precursor in the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines.
Propiedades
Número CAS |
18755-33-4 |
|---|---|
Nombre del producto |
Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester |
Fórmula molecular |
C15H25NO4 |
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
diethyl 2-(2-cyanoethyl)-2-pentylpropanedioate |
InChI |
InChI=1S/C15H25NO4/c1-4-7-8-10-15(11-9-12-16,13(17)19-5-2)14(18)20-6-3/h4-11H2,1-3H3 |
Clave InChI |
MDPMDEQKQHCPNA-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCC#N)(C(=O)OCC)C(=O)OCC |
SMILES canónico |
CCCCCC(CCC#N)(C(=O)OCC)C(=O)OCC |
Otros números CAS |
18755-33-4 |
Sinónimos |
Propanedioic acid, (2-cyanoethyl)pentyl-, diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



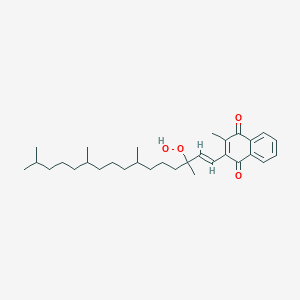
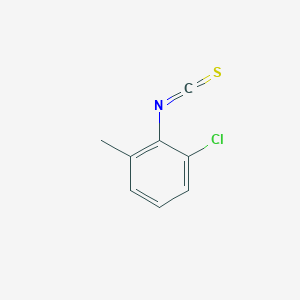
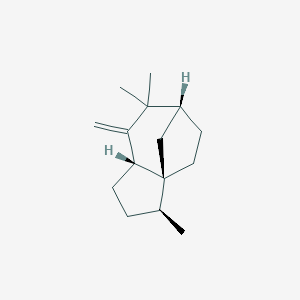
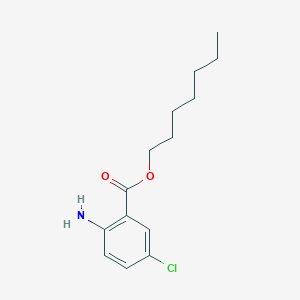
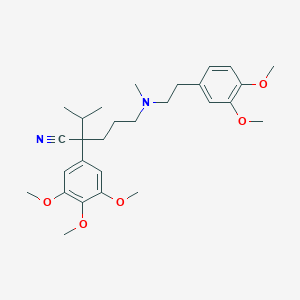
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
